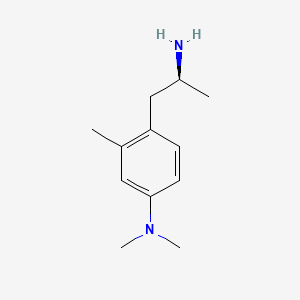
Amiflamine
概要
説明
アミフラミンは、モノアミン酸化酵素A(MAO-A)の可逆的阻害剤としての役割で知られる化学化合物です。フェネチルアミンとアンフェタミンという化学クラスの誘導体です。 この化合物は、セロトニン作動性ニューロンにおけるMAO-Aの選択的阻害作用が注目されており、神経薬理学的研究における貴重なツールとなっています .
準備方法
アミフラミンは、いくつかの経路によって合成できます。一般的な方法の1つは、4-ジメチルアミノベンズアルデヒドとニトロエタンを反応させて、4-ジメチルアミノ-2-ニトロプロペンを生成することです。 この中間体はその後、4-ジメチルアミノ-2-アミノプロパンに還元され、続いてメチル化されてアミフラミンが生成されます . 工業生産方法では、通常、同様の合成経路が採用されますが、大規模生産用に最適化されており、高収率と純度が保証されています。
化学反応解析
アミフラミンは、次のようなさまざまな化学反応を起こします。
酸化: アミフラミンは酸化されて、対応する酸化物を形成することができます。
還元: 中間体のニトロ基は、アミン基に還元できます。
置換: アミフラミンは、特定の条件下で官能基が他の基に置換される置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、還元剤(リチウムアルミニウムハイドライドなど)による還元と、酸化剤(過マンガン酸カリウムなど)による酸化があります。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究への応用
アミフラミンは、いくつかの科学研究に用いられています。
化学: 有機合成における試薬として使用されます。
生物学: 神経伝達物質系に関する研究に用いられます。
医学: うつ病やその他の神経疾患の治療における潜在的な治療効果が調査されています。
化学反応の分析
Amiflamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Amiflamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in studies involving neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating depression and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
アミフラミンは、セロトニンなどのモノアミンの分解に関与する酵素であるモノアミン酸化酵素A(MAO-A)を選択的に阻害することで、その効果を発揮します。MAO-Aを阻害することにより、アミフラミンは脳内のセロトニンのレベルを高め、気分を高め、うつ症状を軽減する可能性があります。 この化合物は、ノルエピネフリンやドーパミン輸送体よりもセロトニン輸送体に対する親和性が高いため、セロトニン作動性ニューロンを選択的に標的にすることができます .
類似化合物との比較
アミフラミンは、クロルギリンや(-)-デプレニルなどの他のMAO-A阻害剤と比較されます。これらの不可逆的阻害剤とは異なり、アミフラミンは可逆的阻害剤であり、その効果は一時的で、逆転させることができます。この特性により、アミフラミンは、長期的な副作用のリスクを軽減するため、治療用途に適した選択肢となります。 類似化合物には、N-デスメチルアミフラミンとN,N-ジデスメチルアミフラミンがあり、これらもMAO-Aを阻害しますが、効力は異なります .
特性
IUPAC Name |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13/h5-7,10H,8,13H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQMYSHATTXRTC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228222 | |
| Record name | Amiflamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77518-07-1 | |
| Record name | Amiflamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77518-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiflamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077518071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiflamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIFLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE25WV9C8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















